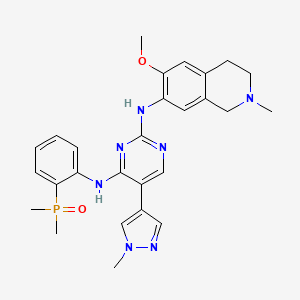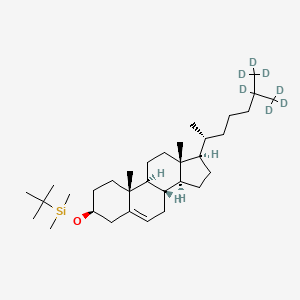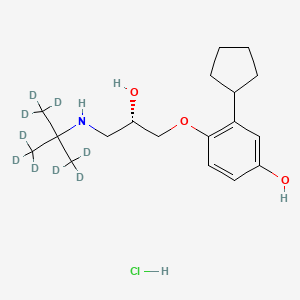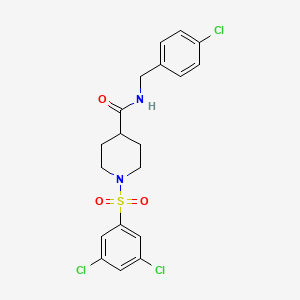
Slc13A5-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Slc13A5-IN-1 is a compound that targets the sodium-coupled citrate transporter, solute carrier family 13 member 5 (SLC13A5). This transporter is responsible for the uptake of extracellular citrate into cells, playing a crucial role in various metabolic processes such as energy production, fatty acid synthesis, and cholesterol synthesis . Inhibitors of SLC13A5, like this compound, have been studied for their potential therapeutic applications in metabolic disorders, including diabetes, obesity, and non-alcoholic fatty liver disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Slc13A5-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setting. Common steps in the synthesis may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through various organic reactions such as condensation, cyclization, or coupling reactions.
Functionalization: Introduction of functional groups that enhance the activity and specificity of the compound. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as chromatography or recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and yield. This may include:
Optimization of reaction parameters: Temperature, pressure, solvent, and catalyst selection to maximize yield and minimize by-products.
Continuous flow chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Automation and process control: Implementing automated systems for precise control of reaction conditions and monitoring of product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Slc13A5-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or selectivity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halides or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a tool compound to study the function and inhibition of the SLC13A5 transporter.
Biology: To investigate the role of citrate transport in cellular metabolism and signaling pathways.
Industry: Development of new drugs targeting metabolic pathways and improving the understanding of citrate transport mechanisms.
Wirkmechanismus
Slc13A5-IN-1 exerts its effects by inhibiting the SLC13A5 transporter, thereby reducing the uptake of extracellular citrate into cells . This inhibition disrupts the citrate-dependent metabolic processes, leading to alterations in energy production, fatty acid synthesis, and cholesterol synthesis. The molecular targets and pathways involved include:
Glycolysis: Citrate acts as an allosteric inhibitor of phosphofructokinase-1, a key enzyme in glycolysis.
Fatty acid synthesis: Citrate is a precursor for acetyl-CoA, which is essential for fatty acid synthesis.
Cholesterol synthesis: Citrate is also a precursor for cholesterol synthesis.
Vergleich Mit ähnlichen Verbindungen
Slc13A5-IN-1 can be compared with other inhibitors of the SLC13A5 transporter, such as:
NaDC1 inhibitors: Targeting the sodium-dependent dicarboxylate transporter 1, which also transports citrate but has different tissue distribution and substrate specificity.
NaDC3 inhibitors: Targeting the sodium-dependent dicarboxylate transporter 3, which has a broader substrate range including succinate and malate.
NaCT inhibitors: Targeting the sodium-coupled citrate transporter, which is closely related to SLC13A5 and has similar functions.
The uniqueness of this compound lies in its specificity for the SLC13A5 transporter, making it a valuable tool for studying the role of citrate transport in various metabolic processes and for developing targeted therapies for metabolic disorders.
Eigenschaften
Molekularformel |
C19H19Cl3N2O3S |
|---|---|
Molekulargewicht |
461.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H19Cl3N2O3S/c20-15-3-1-13(2-4-15)12-23-19(25)14-5-7-24(8-6-14)28(26,27)18-10-16(21)9-17(22)11-18/h1-4,9-11,14H,5-8,12H2,(H,23,25) |
InChI-Schlüssel |
NPEIWANTVUZMJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


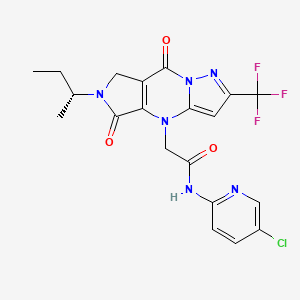

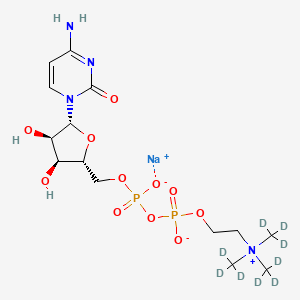

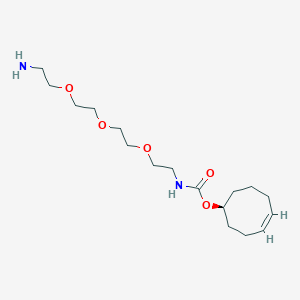
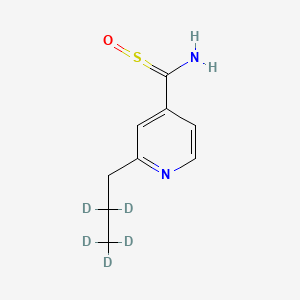
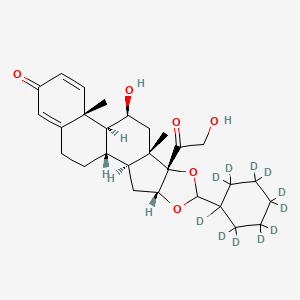



![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
